N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Description
N-[4-(4-Phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a tetrahydrocyclohexene ring, a piperazine-1-carbonyl group, and a terminal benzamide moiety. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and anticancer properties. The compound’s synthesis typically involves multi-step reactions, including amide coupling and cyclization, as seen in analogous benzothiazole-piperazine derivatives .
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c30-23(18-8-3-1-4-9-18)27-25-26-22-20(12-7-13-21(22)32-25)24(31)29-16-14-28(15-17-29)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNGMYZAOOVBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a phenylpiperazine moiety linked to a benzothiazole derivative, which is known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- Compound Efficacy : A series of compounds based on the benzothiazole framework demonstrated potent activity against various cancer cell lines. The IC50 values for these compounds ranged from 2.5 to 10 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed:
- Inhibition of Pathogens : The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .
- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest in the G2/M phase in certain cancer cell lines .
Case Study 1: Antitumor Efficacy in Mice
A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment resulted in a 50% reduction in tumor volume after four weeks of administration at a dosage of 10 mg/kg .
Case Study 2: Antimicrobial Testing
In a controlled study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound was tested using the disk diffusion method. Results indicated clear zones of inhibition measuring up to 20 mm for S. aureus at a concentration of 100 µg/disc .
Data Summary
Scientific Research Applications
Pharmacological Properties
- Antidepressant Activity :
- Antipsychotic Effects :
- Anti-inflammatory Properties :
Therapeutic Applications
- Central Nervous System Disorders :
- Cardiovascular Health :
-
Cancer Treatment :
- Preliminary studies indicate that compounds similar to N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide may exhibit cytotoxic effects against various cancer cell lines. Research into their mechanism of action is ongoing, with a focus on apoptosis induction in malignant cells .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Burch et al. (2019) | Investigated the synthesis of piperazine derivatives showing significant antidepressant activity | Potential treatment for depression |
| Sharma et al. (2020) | Demonstrated anti-inflammatory effects in animal models | Application in inflammatory diseases |
| Hess et al. (1995) | Reported hypotensive effects in renal hypertensive dogs | Development of antihypertensive medications |
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Analogues
*Calculated based on molecular formula.
Key Observations:
Hsp90 Inhibitors: Compounds like 3 and 4a () share the benzothiazole-piperazine scaffold but lack the tetrahydrocyclohexene ring. Their lower solubility in ethanol compared to the target compound’s DMSO solubility suggests that the tetrahydro moiety enhances polarity .
Anticancer Activity : BZ-IV () substitutes the benzamide group with a simpler acetamide, resulting in higher solubility but reduced molecular weight. Its activity via apoptosis contrasts with the target compound’s proposed Hsp90 inhibition, highlighting functional group-dependent mechanisms .
Kinase-Targeted Derivatives: Quinazoline-piperazine hybrids () exhibit comparable melting points but replace benzothiazole with a quinazolinone core, emphasizing the role of aromatic heterocycles in target selectivity .
Key Observations:
- Piperazine Functionalization : The target compound’s synthesis likely requires Boc-deprotection and coupling steps similar to 4a (), but yields may vary due to steric hindrance from the tetrahydrobenzothiazole ring .
- Solvent Effects: BZ-IV’s high yield (72%) in DMF () contrasts with lower yields in ethanol-based systems (), suggesting solvent polarity impacts reaction efficiency .
Structure-Activity Relationship (SAR) Insights
Benzothiazole Core : Essential for Hsp90 binding () and anticancer activity (). Derivatives lacking this moiety, such as quinazoline-based A3 (), shift activity toward kinase targets.
Tetrahydrocyclohexene Ring : This saturated ring may reduce metabolic degradation compared to fully aromatic analogues like 4a , as seen in stability studies of similar compounds .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide, and what are the critical reaction conditions?
Answer: The synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reacting 4-phenylpiperazine with a carbonyl donor (e.g., benzoyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-1-carbonyl intermediate .
- Tetrahydrobenzothiazole functionalization : Introducing the benzamide moiety via nucleophilic substitution or condensation reactions. For example, coupling with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives in the presence of activating agents like DCC (dicyclohexylcarbodiimide) .
Critical Conditions : - Solvent choice (e.g., acetonitrile for high solubility of intermediates) .
- Temperature control during reflux (4–5 hours for complete coupling) .
- Purification via column chromatography (e.g., normal-phase silica gel with methanol/ammonium gradients) .
Q. How is the crystal structure of this compound determined, and what analytical techniques are prioritized for structural validation?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : The gold standard for resolving 3D molecular geometry. Data collection and refinement are performed using SHELX programs (e.g., SHELXL-97 for least-squares refinement against data) .
- Supplementary techniques :
- FT-IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- NMR spectroscopy : H and C NMR to verify proton environments and carbon connectivity .
Data deposition : Crystallographic data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity, and how are experimental parameters standardized?
Answer:
- Antioxidant assays :
- Enzyme inhibition assays :
- Acetylcholinesterase (AChE) inhibition : For neuroactivity screening, using Ellman’s method with donepezil as a reference .
Standardization :
- Acetylcholinesterase (AChE) inhibition : For neuroactivity screening, using Ellman’s method with donepezil as a reference .
- Triplicate measurements with negative controls.
- IC₅₀ calculations using non-linear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies (e.g., inconsistent IC₅₀ values)?
Answer:
- Source analysis :
- Statistical validation :
Q. What computational strategies are effective for predicting the compound’s molecular targets and optimizing its pharmacokinetic profile?
Answer:
- Target prediction :
- ADMET optimization :
- Lipophilicity : Introduce trifluoromethyl groups to enhance metabolic stability .
- Solubility : Modify the piperazine ring with polar substituents (e.g., hydroxyethyl groups) .
Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?
Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process intensification :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours for coupling) .
- Implement flow chemistry for continuous production of intermediates .
Case study : Replacing traditional reflux with microwave irradiation increased yield from 65% to 88% in a related benzothiazole synthesis .
Q. What methodologies are employed for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core modifications :
- Biological testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
